1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring and a (3-methylphenyl)methylideneamino group
Preparation Methods
The synthesis of 1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea typically involves the reaction of an appropriate aldehyde with a thiourea derivative. One common method involves the condensation of 3-methylbenzaldehyde with phenylthiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea: This compound has a similar structure but with a bromine atom in place of the methyl group. It may exhibit different reactivity and biological activity.
[(5-methoxy-3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea: This compound contains a pyrazole ring instead of a phenyl ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity and biological activity. Its applications and effectiveness in various fields make it a compound of significant interest.
Properties
IUPAC Name |
1-[(Z)-(3-methylphenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-12-6-5-7-13(10-12)11-16-18-15(19)17-14-8-3-2-4-9-14/h2-11H,1H3,(H2,17,18,19)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSHOMZWYTHHP-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.